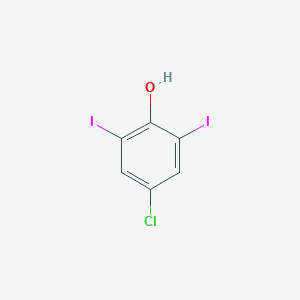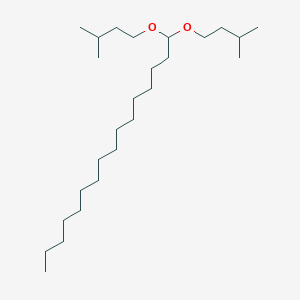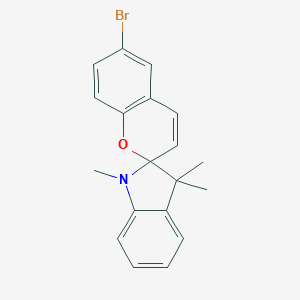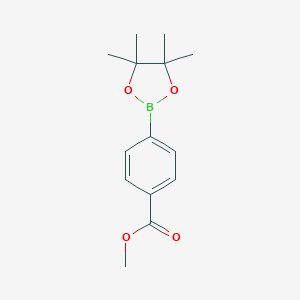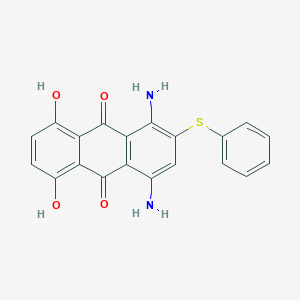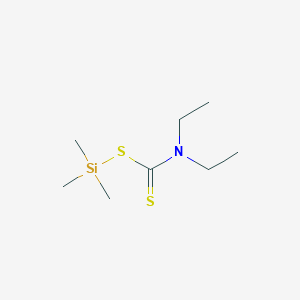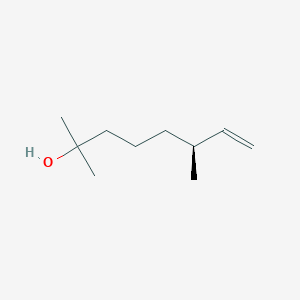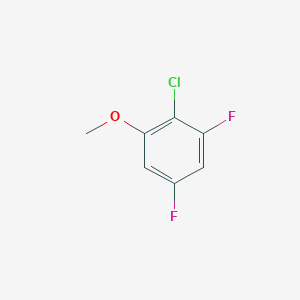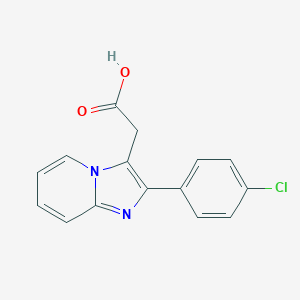
Butyltris(dodecylthio)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyltris(dodecylthio)stannane, also known as BDT, is a tin-based organometallic compound that has been extensively studied due to its unique properties and potential applications in various fields. BDT has been found to exhibit excellent catalytic activity, making it a popular choice for use in organic synthesis.
Mécanisme D'action
The mechanism of action of Butyltris(dodecylthio)stannane involves the activation of the carbon-halogen bond in organic molecules, leading to the formation of new carbon-carbon bonds. Butyltris(dodecylthio)stannane acts as a Lewis acid, facilitating the formation of carbocation intermediates, which can then undergo further reactions to form the desired product.
Biochemical and Physiological Effects:
Butyltris(dodecylthio)stannane has not been extensively studied for its biochemical and physiological effects. However, studies have shown that Butyltris(dodecylthio)stannane is relatively non-toxic and does not exhibit any significant cytotoxicity or genotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Butyltris(dodecylthio)stannane in lab experiments is its high catalytic activity, which allows for the synthesis of complex organic compounds in a relatively short amount of time. However, Butyltris(dodecylthio)stannane can be difficult to handle due to its air and moisture sensitivity, which can lead to degradation and reduced catalytic activity.
Orientations Futures
There are several potential future directions for the use of Butyltris(dodecylthio)stannane in scientific research. One area of interest is the development of new catalytic systems based on Butyltris(dodecylthio)stannane for the synthesis of complex organic compounds. Another potential application is the use of Butyltris(dodecylthio)stannane as a reagent in polymerization reactions, which could lead to the development of new materials with unique properties. Additionally, further studies are needed to explore the biochemical and physiological effects of Butyltris(dodecylthio)stannane.
Méthodes De Synthèse
The synthesis of Butyltris(dodecylthio)stannane involves the reaction of butyltin trichloride with dodecanethiol in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out under an inert atmosphere and at elevated temperatures.
Applications De Recherche Scientifique
Butyltris(dodecylthio)stannane has been extensively used in scientific research for various applications such as catalysis, polymerization, and as a reagent in organic synthesis. In catalysis, Butyltris(dodecylthio)stannane has been found to be an effective catalyst for the synthesis of various organic compounds such as esters, amides, and ketones.
Propriétés
Numéro CAS |
15666-28-1 |
|---|---|
Nom du produit |
Butyltris(dodecylthio)stannane |
Formule moléculaire |
C40H84S3Sn |
Poids moléculaire |
780 g/mol |
Nom IUPAC |
butyl-tris(dodecylsulfanyl)stannane |
InChI |
InChI=1S/3C12H26S.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13;1-3-4-2;/h3*13H,2-12H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
Clé InChI |
BXTPXLVVVVHPKJ-UHFFFAOYSA-K |
SMILES |
CCCCCCCCCCCCS[Sn](CCCC)(SCCCCCCCCCCCC)SCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCC[S-].CCCCCCCCCCCC[S-].CCCCCCCCCCCC[S-].CCCC[Sn+3] |
Autres numéros CAS |
15666-28-1 |
Description physique |
Liquid |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




